

Fmoc-D-Asp(OAll)-OH: A Technical Guide for Advanced Peptide Synthesis

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Compound of Interest

Compound Name: *Fmoc-d-asp(oall)-oh*

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Introduction

Fmoc-D-Asp(OAll)-OH (9-fluorenylmethoxycarbonyl-D-aspartic acid β -allyl ester) is a critical building block in modern peptide chemistry, particularly in solid-phase peptide synthesis (SPPS). Its unique structural features, including the D-configuration of the alpha-carbon and the allyl protection of the side-chain carboxyl group, offer significant advantages for the synthesis of complex, non-natural, or modified peptides. This guide provides an in-depth overview of its chemical properties, applications, and detailed experimental protocols relevant to its use in research and drug development. The incorporation of D-amino acids can enhance peptide stability and bioavailability, making **Fmoc-D-Asp(OAll)-OH** a valuable reagent for developing therapeutic peptides.[1][2]

Core Data Summary

The key physicochemical properties of **Fmoc-D-Asp(OAll)-OH** are summarized below. This data is essential for reaction planning, characterization, and quality control in a laboratory setting.

| Property | Value | References |
|--------------------|---|------------|
| CAS Number | 177609-12-0 | [3][4] |
| Molecular Formula | C ₂₂ H ₂₁ NO ₆ | [3][4] |
| Molecular Weight | 395.4 g/mol | [4] |
| Appearance | White to off-white solid | [5] |
| Purity (typical) | ≥98% (HPLC) | [6] |
| Melting Point | 111-119 °C | [6][7] |
| Optical Rotation | [α]20/D +27±2°, c = 1% in DMF | [6][7] |
| Storage Conditions | 2°C to 8°C | [5][6][7] |
| Solubility | Slightly soluble in water | [7] |

Key Applications in Peptide Synthesis

Fmoc-D-Asp(OAll)-OH is primarily utilized in Fmoc-based solid-phase peptide synthesis (SPPS).^[1] Its applications are centered around two key strategic advantages: the incorporation of a D-amino acid and the use of an orthogonal protecting group for the side chain.

1. Orthogonal Protection Strategy: The allyl ester (OAll) protecting the β-carboxyl group is a cornerstone of its utility. This group is stable to the mild basic conditions (e.g., piperidine in DMF) used for the removal of the Nα-Fmoc group during peptide chain elongation.^{[8][9]} It is also stable to the strong acidic conditions (e.g., trifluoroacetic acid) typically used for the final cleavage of the peptide from the resin and removal of other acid-labile side-chain protecting groups (like Boc or tBu).^[9] This orthogonality allows for the selective deprotection of the aspartic acid side chain while the peptide is still attached to the solid support.^{[2][10]}
2. Prevention of Aspartimide Formation: Aspartimide formation is a significant side reaction in Fmoc-SPPS, especially in sequences containing Asp-Gly or Asp-Asn motifs.^[8] This unwanted cyclization occurs under the basic conditions of Fmoc deprotection. The use of the allyl ester as a side-chain protecting group is known to suppress this side reaction compared to more labile esters like OtBu.^[9]

3. Synthesis of Modified and Cyclic Peptides: The ability to selectively deprotect the allyl group on-resin opens up possibilities for site-specific modifications, such as the formation of lactam bridges for peptide cyclization, which can enhance the peptide's activity and metabolic stability. [11]

Experimental Protocols

The following are detailed methodologies for the key experimental procedures involving **Fmoc-D-Asp(OAll)-OH** in the context of Fmoc-SPPS.

Protocol 1: Standard Coupling of Fmoc-D-Asp(OAll)-OH in SPPS

This protocol describes the incorporation of **Fmoc-D-Asp(OAll)-OH** into a growing peptide chain on a solid support.

1. Resin Preparation:

- Swell the appropriate resin (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.[9]

2. N α -Fmoc Deprotection:

- Treat the resin with a solution of 20% piperidine in DMF for 5-7 minutes to remove the Fmoc group from the N-terminus of the resin-bound peptide.[1][9][12]
- Repeat the treatment with fresh 20% piperidine in DMF for another 5-7 minutes to ensure complete deprotection.
- Thoroughly wash the resin with DMF (5 times) to remove piperidine and the Fmoc-adduct byproducts.[9][12]

3. Amino Acid Activation and Coupling:

- In a separate vessel, dissolve **Fmoc-D-Asp(OAll)-OH** (3-5 equivalents relative to resin loading) and a suitable coupling agent (e.g., HBTU or HATU, 3-5 equivalents) in DMF.[9]

- Add a base, such as N,N-diisopropylethylamine (DIPEA, 6-10 equivalents), to the amino acid solution to pre-activate it for a few minutes.[9]
- Add the activated amino acid solution to the deprotected resin.
- Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.[9]

4. Washing:

- After the coupling reaction, wash the resin thoroughly with DMF (5 times) to remove excess reagents and byproducts.[9]

This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.

Protocol 2: Selective Deprotection of the Allyl (OAI) Side-Chain Protecting Group

This protocol outlines the on-resin removal of the allyl ester from the aspartic acid side chain, a key step for subsequent modifications.

1. Resin Preparation:

- Swell the peptide-resin in a suitable solvent, typically dichloromethane (DCM) or a mixture of chloroform, acetic acid, and N-methylmorpholine (CHCl₃/AcOH/NMM).[9]

2. Deprotection Reaction:

- Prepare a solution of a palladium(0) catalyst, most commonly tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and an allyl scavenger.[9][13] Phenylsilane (PhSiH₃) is a frequently used scavenger.[11][14]
- The reaction is typically carried out by treating the resin with a solution of the palladium catalyst (0.1-0.2 equivalents) and the scavenger (e.g., 5-10 equivalents of phenylsilane) in an appropriate solvent like DCM or DMF.[9][15]

- The deprotection is usually performed under an inert atmosphere (e.g., argon or nitrogen) and can be conducted at room temperature.[11] Reaction times can vary from 30 minutes to several hours.
- Recent advancements have shown that microwave-assisted deprotection at around 38°C can significantly shorten the reaction time to a few minutes.[11][15]

3. Washing:

- Following the deprotection, the resin must be washed extensively to remove all traces of the palladium catalyst and scavenger. A typical washing sequence would include DCM, DMF, and solutions of chelating agents like sodium N,N-diethyldithiocarbamate to sequester any residual palladium.

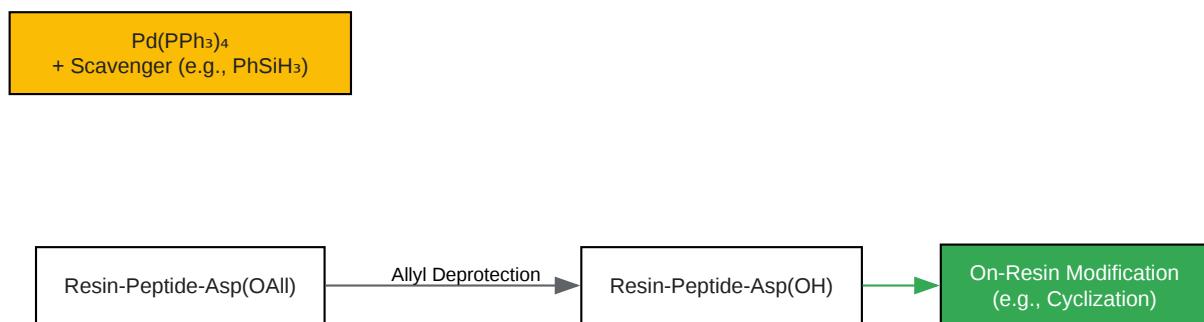
Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the key processes involving **Fmoc-D-Asp(OAll)-OH**.



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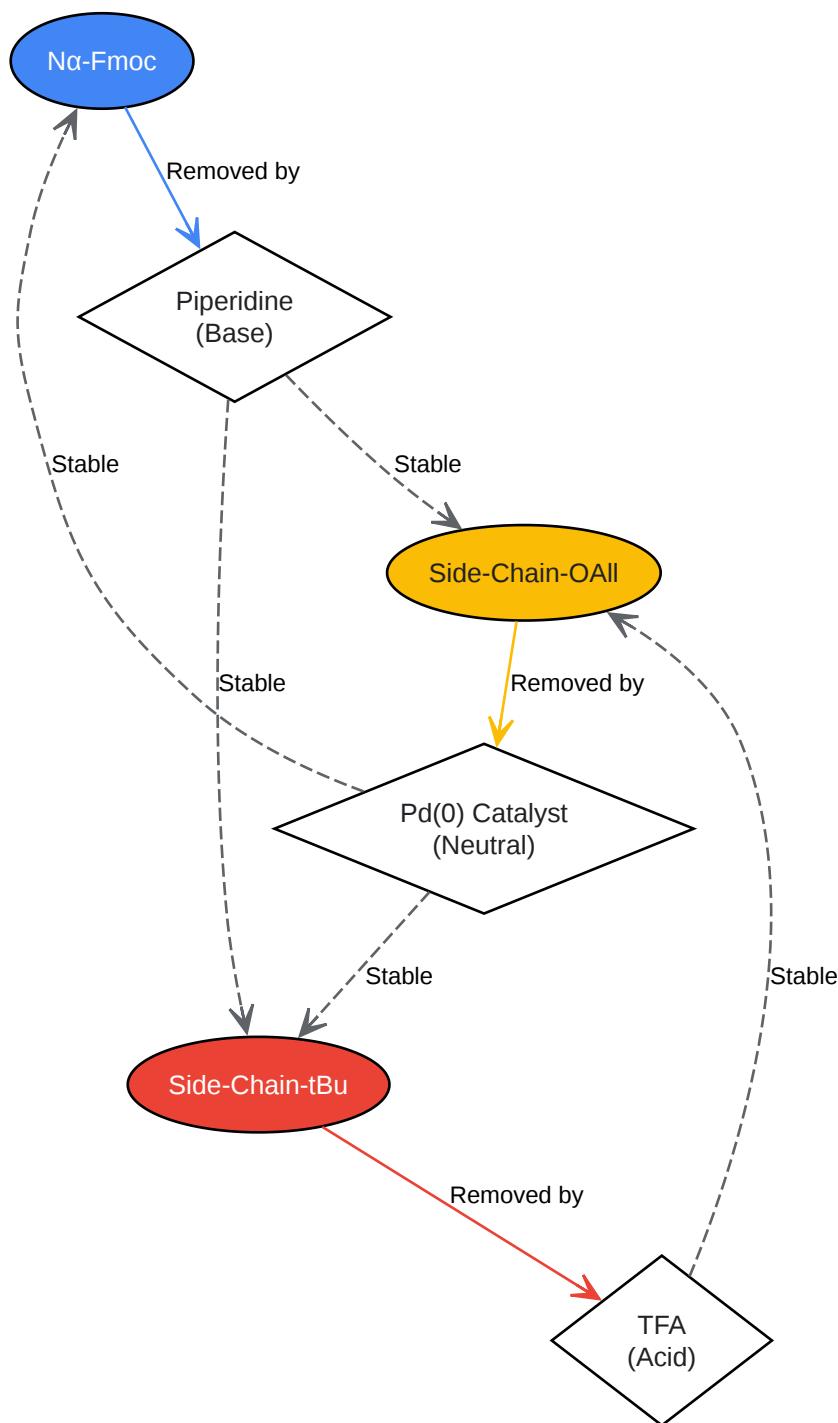
Caption: Standard Fmoc-SPPS Cycle.



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Caption: On-Resin Allyl Group Deprotection Workflow.

Fully Protected Peptide on Resin
(N α -Fmoc, Side-Chain-OAll, Side-Chain-tBu)



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Caption: Orthogonal Protection Strategy.

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